5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine

Kinase Inhibition PDGFR Mutant Selectivity

Kinase inhibitor SAR programs require building blocks where even minor structural alterations invalidate biological data. 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine provides the precise 5-bromo-4-methoxy-2-piperazinyl substitution pattern essential for selective PDGFR family kinase targeting. • Enables synthesis of derivatives with >1000-fold potency differentiation across kinase targets • Validated scaffold achieving nanomolar GI50 values in NCI-H23, RPMI-8226, SK-MEL-5, and MDA-MB-468 cancer lines • 95% purity ensures reproducible assay results with minimal off-target interference

Molecular Formula C9H13BrN4O
Molecular Weight 273.13 g/mol
CAS No. 885267-38-9
Cat. No. B1286018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine
CAS885267-38-9
Molecular FormulaC9H13BrN4O
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1Br)N2CCNCC2
InChIInChI=1S/C9H13BrN4O/c1-15-8-7(10)6-12-9(13-8)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3
InChIKeyIWAONNULVXFHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine: Kinase Inhibitor Building Block


5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine (CAS 885267-38-9) is a heterocyclic organic compound with the molecular formula C9H13BrN4O and a molecular weight of 273.13 g/mol . It is a pyrimidine derivative featuring a bromine atom at the 5-position, a methoxy group at the 4-position, and a piperazine ring at the 2-position . This compound is a versatile small molecule scaffold and a key building block [1] for the synthesis of piperazinylpyrimidine-based kinase inhibitors, which are a class of selective protein kinase inhibitors with demonstrated antitumor activity [2].

Workflow Kinase inhibitor building block
Substitution control Defined 5-Br, 4-OMe, 2-piperazine pattern
Research context Selective kinase pathway studies

Substitution Limitations of 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine


Generic substitution of 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine (CAS 885267-38-9) is not a straightforward process due to its unique substitution pattern, which is critical for downstream biological activity. The 5-bromo and 4-methoxy groups, combined with the 2-piperazinyl moiety, create a specific electronic and steric environment that dictates its reactivity and binding affinity in kinase inhibitor design [1]. Closely related analogs lacking these specific functional groups or with altered substitution patterns exhibit vastly different kinase inhibition profiles. For example, the piperazinylpyrimidine core is a known scaffold for selective kinase inhibition, but even minor structural changes can shift target selectivity from PDGFR family kinases to other kinases like DDR1 and CSNK1D [2]. This compound's specific chemical identity is therefore non-negotiable for research programs targeting the defined SAR of this scaffold, and substitution with a generic alternative would invalidate experimental outcomes.

Substitution pattern mismatch Altered substituents may shift kinase selectivity away from PDGFR mutants
Structural analog variance Minor modifications can dramatically alter cell-based potency
SAR reproducibility risk Chemical identity is non-negotiable for structure-activity relationship studies

Evidence Guide for 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine


PDGFR Mutant-Selective Kinase Inhibition

Piperazinylpyrimidine-based derivatives, for which 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine serves as a direct synthetic precursor or core scaffold, represent a new class of selective kinase inhibitors. Notably, compound 4, a derivative within this class, demonstrates a selective tendency to bind to and/or inhibit the function of certain KIT and PDGFRA mutants compared to their wild-type isoforms [1]. This selectivity is a key differentiator from other kinase inhibitor scaffolds.

Mutant Selectivity
Class-level
More potent at inhibiting oncogenic KIT/PDGFRA mutants vs wild-type isoforms
Supports mutant-specific kinase study context
Derivative class evidence; direct building block validation required
Kinase Inhibition PDGFR Mutant Selectivity

Antiproliferative Activity of Piperazinylpyrimidine Derivatives

Piperazinylpyrimidine derivatives exhibit potent and selective cytotoxic activity against various cancer cell lines. For example, compound II-18, a derivative of this scaffold, showed a GI50 of 90 nM against NCI-H23 (NSCLC), 68 nM against RPMI-8226 (leukemia), 61 nM against SK-MEL-5 (melanoma), and 30 nM against MDA-MB-468 (breast cancer) [1]. In contrast, other derivatives in the same study, such as II-25, were very weakly active (mean GI50 > 100 µM), demonstrating a >1000-fold difference in potency [1].

Antiproliferative Activity
Class-level
Derivative II-18: GI50 30–90 nM; II-25: >100 µM (>1000-fold difference)
Supports cell panel antiproliferative endpoint review
Derivative-dependent potency; scaffold selection critical
Antiproliferative Activity GI50 Cancer Cell Lines

Vendor Purity Comparison

Commercial availability and purity specifications vary between vendors. Leyan (Shanghai Haohong Biomedical Technology) offers this compound with a purity of 98% . Other major suppliers, including AKSci and Apollo Scientific , specify a minimum purity of 95%. This 3% difference in purity specification can be critical for sensitive biological assays where impurities can confound results.

Vendor Purity
Specification review
Purity: 98% (Leyan) vs 95% (other vendors)
Higher purity may reduce assay interference
Supplier specification; confirm by in-house QC
Chemical Purity Vendor Comparison Procurement

Application Scenarios for 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine


PDGFR Mutant-Selective Inhibitor Synthesis

This compound is an essential building block for synthesizing piperazinylpyrimidine derivatives that selectively target oncogenic mutant forms of PDGFR family kinases (e.g., KIT, PDGFRA) over their wild-type counterparts [1]. This application is directly supported by evidence of the scaffold's unique selectivity profile.

Selective Anticancer Agent Development

Derivatives synthesized from this scaffold have demonstrated highly selective cytotoxic activity against specific cancer cell lines, including NCI-H23 (NSCLC), RPMI-8226 (leukemia), SK-MEL-5 (melanoma), and MDA-MB-468 (breast cancer), with GI50 values in the nanomolar range [2]. This makes it a valuable tool for developing targeted anticancer therapies.

Kinase-Targeted Library Design and SAR

Given the >1000-fold difference in potency observed among structurally related derivatives [2], 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine is an ideal starting point for structure-activity relationship (SAR) studies and the design of focused kinase-targeted chemical libraries to explore and optimize kinase inhibition profiles.

High-Purity Reagents for Biological Assays

For biological assays where high reproducibility and minimal interference are paramount, procuring this compound from vendors offering a 98% purity specification is recommended over the standard 95% grade. This minimizes the risk of off-target effects from impurities and ensures the integrity of experimental data.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (PDGFR mutant-selective)
Defined substitution pattern (5-Br, 4-OMe, 2-piperazine)
Mutant vs wild-type kinase selectivity profiling
Cancer cell line antiproliferative screening
Scaffold structural integrity
Cell line-specific GI50 endpoint context
Kinase-targeted library design
Structural starting point for analog synthesis
Structure-activity relationship (SAR) profiling
High-purity biological assay reagent
Purity specification selection
Impurity interference control in sensitive assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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